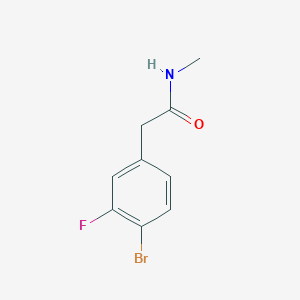
2-(4-Bromo-3-fluorophenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-fluorophenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is attached to an N-methylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-N-methylacetamide typically involves the reaction of 4-bromo-3-fluoroaniline with N-methylacetamide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce corresponding carboxylic acids or ketones .
科学研究应用
2-(4-Bromo-3-fluorophenyl)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-3-fluorophenyl)propanenitrile
- N-(4-Bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-Bromo-3-fluorophenylacetic acid
Uniqueness
2-(4-Bromo-3-fluorophenyl)-N-methylacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the N-methylacetamide group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in drug development and materials science.
属性
分子式 |
C9H9BrFNO |
|---|---|
分子量 |
246.08 g/mol |
IUPAC 名称 |
2-(4-bromo-3-fluorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) |
InChI 键 |
NBBDHUAVGPZCRH-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CC1=CC(=C(C=C1)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15333712.png)
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)
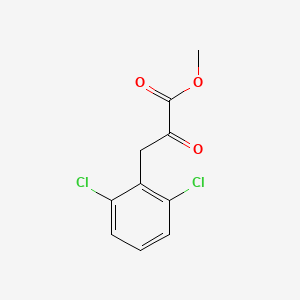
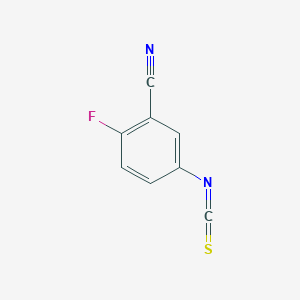
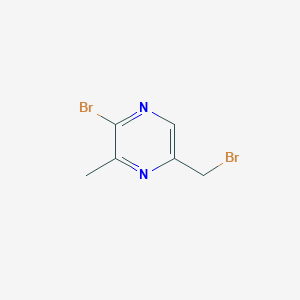
![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15333742.png)
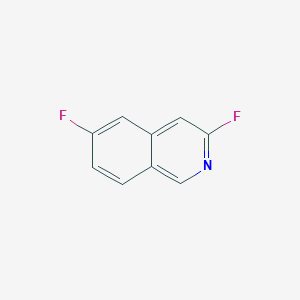
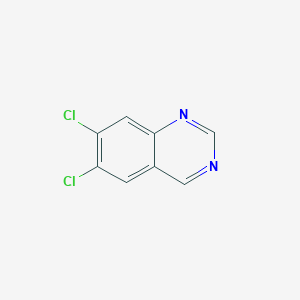
![2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15333771.png)
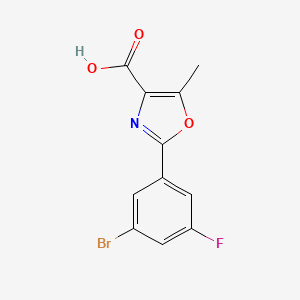
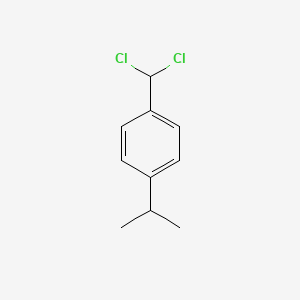
![7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B15333782.png)
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate](/img/structure/B15333785.png)
![8-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15333787.png)
